N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxyacetamide
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Overview
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxyacetamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrimidine ring, and a phenoxyacetamide moiety. It is often utilized in various fields such as chemistry, biology, and medicine due to its potential biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxyacetamide typically involves the reaction of 6-cyclopropylpyrimidine-4-carbaldehyde with phenoxyacetic acid in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide
- N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-methoxyphenyl)acetamide
- **N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4,5
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(10-21-14-4-2-1-3-5-14)17-9-13-8-15(12-6-7-12)19-11-18-13/h1-5,8,11-12H,6-7,9-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWZMJNGQFZJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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